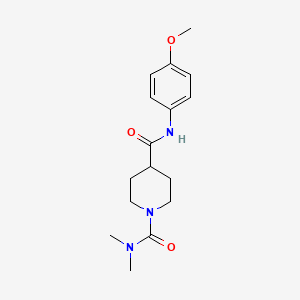![molecular formula C20H21N3O3 B5372319 5-[(2-methoxyphenoxy)methyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide](/img/structure/B5372319.png)
5-[(2-methoxyphenoxy)methyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-methoxyphenoxy)methyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide, also known as MMB-2201, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2014 and has gained popularity in the research community due to its potential applications in studying the endocannabinoid system and its effects on the brain and body.
作用機序
The mechanism of action of 5-[(2-methoxyphenoxy)methyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide involves its binding to CB1 and CB2 receptors in the body. This binding leads to the activation of various signaling pathways that regulate the release of neurotransmitters and other signaling molecules. The activation of these pathways can lead to a range of physiological effects, including pain relief, appetite stimulation, and mood enhancement.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the body. It has been shown to be a potent agonist of CB1 and CB2 receptors, leading to the activation of various signaling pathways. These pathways can lead to the release of neurotransmitters such as dopamine, serotonin, and glutamate, which can have a range of effects on the body. This compound has also been shown to have analgesic, anxiolytic, and anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using 5-[(2-methoxyphenoxy)methyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide in lab experiments is its high affinity for CB1 and CB2 receptors, which makes it a potent tool for studying the endocannabinoid system. Additionally, its synthetic nature allows for precise control over its chemical composition and purity. However, one limitation of using this compound is its potential for abuse and dependence, which may limit its use in certain research settings.
将来の方向性
There are several future directions for research involving 5-[(2-methoxyphenoxy)methyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide. One potential area of research is the development of new synthetic cannabinoids with improved therapeutic potential and reduced risk of abuse and dependence. Another area of research is the study of the long-term effects of synthetic cannabinoids on the brain and body, including their potential for neurotoxicity and other adverse effects. Additionally, the use of this compound in combination with other drugs and therapies may hold promise for the treatment of various medical conditions.
合成法
The synthesis of 5-[(2-methoxyphenoxy)methyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide involves several steps, including the reaction of 2-methylbenzylamine with 5-bromovaleryl chloride to form the intermediate, 5-(2-methylbenzyl)-1H-pyrazole-3-carboxylic acid. This intermediate is then reacted with 2-methoxyphenol and triethylamine to form the final product, this compound. The synthesis process is complex and requires expertise in organic chemistry.
科学的研究の応用
5-[(2-methoxyphenoxy)methyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its effects on the body. It has been shown to have high affinity for CB1 and CB2 receptors, which are involved in the regulation of various physiological processes such as pain, appetite, and mood. This compound has also been used to study the effects of synthetic cannabinoids on the brain and body, including their potential therapeutic applications.
特性
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]-N-[(2-methylphenyl)methyl]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-7-3-4-8-15(14)12-21-20(24)17-11-16(22-23-17)13-26-19-10-6-5-9-18(19)25-2/h3-11H,12-13H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGHQWHASHRLTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=NNC(=C2)COC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(ethylthio)benzamide](/img/structure/B5372236.png)

![3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5372272.png)

![5-[1-(methoxyacetyl)piperidin-3-yl]-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5372278.png)
![9,9-bis[4-(4-nitrophenoxy)phenyl]-9H-fluorene](/img/structure/B5372280.png)
![1-[1-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]ethanone](/img/structure/B5372287.png)
![6-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]nicotinonitrile](/img/structure/B5372301.png)

![1-allyl-4-[(2-methylcyclopropyl)carbonyl]piperazine](/img/structure/B5372306.png)
![N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5372326.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5372328.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5372330.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5372335.png)